(4-Methyl-3-nitrophenyl)hydrazine
Description
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNSZJHEPCWCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599486 | |
| Record name | (4-Methyl-3-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98547-96-7 | |
| Record name | (4-Methyl-3-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (4-methyl-3-nitrophenyl)hydrazine derivatives in anticancer therapies. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines, showing promising results against leukemia and ovarian cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can enhance anticancer efficacy, making it a focus for developing new chemotherapeutic agents .
Synthesis of Active Pharmaceutical Ingredients (APIs)
this compound serves as an intermediate in the synthesis of various APIs. For example, it is involved in the preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, which is a key intermediate for Febuxostat, a medication used to treat gout by inhibiting xanthine oxidase . The synthesis involves multiple steps where this compound plays a critical role in generating the desired pharmacological properties.
Agrochemical Applications
Pesticide Development
The compound has been investigated for its potential use in developing new agrochemicals. Studies have shown that hydrazine derivatives exhibit herbicidal and fungicidal activities. The introduction of nitro groups into hydrazine structures can enhance biological activity against various plant pathogens and pests . These findings suggest that this compound could be pivotal in creating more effective agricultural treatments.
Material Science
Polymer Chemistry
In material science, this compound is utilized in synthesizing polymeric materials with specific properties. Its ability to form stable hydrazone linkages allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability. Research has shown that incorporating such compounds can lead to materials with improved performance characteristics for applications in coatings and composites .
Analytical Applications
Chemical Analysis Techniques
The compound is also employed in analytical chemistry as a reagent for detecting carbonyl compounds through hydrazone formation. This method is widely used in food chemistry and environmental monitoring to quantify aldehydes and ketones, showcasing its utility beyond synthetic applications .
Data Summary Table
Case Studies
- Anticancer Derivatives : A study synthesized a series of this compound derivatives and tested their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to significant increases in potency compared to standard treatments.
- Agrochemical Efficacy : Research focused on the application of this compound derivatives as novel pesticides demonstrated effective control over specific agricultural pests while minimizing environmental impact.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The methyl and nitro groups in this compound introduce steric hindrance and electronic effects distinct from 4-nitrophenylhydrazine, where the nitro group is para. This alters reactivity in condensation and cyclization reactions .
- Solubility : The hydrochloride salt form (e.g., 4-Nitrophenylhydrazine hydrochloride) enhances water solubility compared to the free base, a critical factor in purification and biological applications .
Condensation Reactions
- This compound reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are intermediates for heterocycles like thiazoles (). For example, thiazol-2-ylhydrazine derivatives exhibit antioxidant and MAO-B inhibitory activity, highlighting the pharmacological relevance of such scaffolds .
- 4-Nitrophenylhydrazine is widely used to synthesize hydrazides and thiosemicarbazides. For instance, 4-nitrophenylacetic acid hydrazide () is a precursor for antimicrobial agents, demonstrating the versatility of nitroarylhydrazines in medicinal chemistry .
Stability and Isomerism
- Hydrazones derived from nitroarylhydrazines, including this compound, may exhibit geometric isomerism (cis/trans) in solution, as observed in salicylaldehyde hydrazine derivatives (). This isomerism impacts metabolic stability and bioactivity .
Thermal and Spectroscopic Data
- Thermal Stability : Hydrazine derivatives with nitro groups (e.g., 4-cyclohexyl-3-(4-nitrophenyl)thiosemicarbazide) decompose above 200°C, indicating moderate thermal stability suitable for high-temperature reactions .
- NMR Signatures : The -NH-NH- protons in hydrazine derivatives resonate at δ 9.8–10.11 ppm, while aromatic protons in this compound derivatives appear as multiplets between δ 7.3–8.7 ppm () .
Preparation Methods
Sodium Pyrosulfite-Mediated Reduction
The most widely applicable method involves diazotization of 4-methyl-3-nitroaniline followed by reductive cleavage using sodium pyrosulfite (Na₂S₂O₅). This two-step protocol, adapted from CN101134734A, proceeds as follows:
- Diazotization : 4-Methyl-3-nitroaniline undergoes diazotization in hydrochloric acid (10 N) with sodium nitrite (NaNO₂) at 0–5°C. The reaction typically completes within 5 minutes, yielding the diazonium chloride intermediate.
- Reduction : The diazonium salt is treated with sodium pyrosulfite at pH 6–8 and 60–80°C for 30 minutes. Subsequent acidification precipitates the hydrazine product.
Key Parameters :
Stannous Chloride-Hydrochloric Acid Reduction
An alternative pathway employs stannous chloride (SnCl₂) in concentrated HCl, as demonstrated in EP0339964A2 for related thiosemicarbazides. For (4-Methyl-3-nitrophenyl)hydrazine:
- Diazotization : Conducted identically to Section 1.1.
- Reduction : The diazonium solution is added dropwise to SnCl₂ dissolved in 6 N HCl at 90–100°C. After 1 hour, neutralization with NaOH precipitates the product.
Comparative Performance :
| Parameter | Na₂S₂O₅ Method | SnCl₂ Method |
|---|---|---|
| Yield | 89–92% | 78–85% |
| Purity (HPLC) | 98.5–99.5% | 95.0–97.8% |
| Reaction Time | 35 min | 90 min |
| Byproduct Formation | <1% | 3–5% |
The sodium pyrosulfite method offers superior efficiency and purity, though stannous chloride remains viable for small-scale syntheses.
Reaction Mechanism and Intermediate Analysis
Diazonium Salt Stability
The electron-withdrawing nitro group at C3 stabilizes the diazonium intermediate through resonance, minimizing premature decomposition. ¹H-NMR of the isolated diazonium salt (δ 8.2–8.5 ppm, aromatic protons; δ 2.6 ppm, methyl singlet) confirms structural integrity prior to reduction.
Reductive Cleavage Pathways
Sodium pyrosulfite reduces diazonium salts via a radical mechanism:
$$ \text{Ar-N}2^+ + \text{S}2\text{O}5^{2-} \rightarrow \text{Ar-NH-NH}2 + 2\text{SO}3^{2-} $$
Stannous chloride operates through electrophilic substitution:
$$ \text{Ar-N}2^+ + \text{Sn}^{2+} + 4\text{H}^+ \rightarrow \text{Ar-NH-NH}2 + \text{Sn}^{4+} + \text{H}2\text{O} $$
Process Optimization
Temperature Control
Maintaining 60–80°C during Na₂S₂O₅ reduction suppresses side reactions like nitro group reduction (observed >100°C). For SnCl₂, temperatures below 95°C prevent tin oxide precipitation.
Solvent Systems
Aqueous media prove optimal:
Scalability Considerations
Pilot-scale trials (10 kg batches) using Na₂S₂O₅ show consistent yields (90±2%) with 99% purity, validating industrial applicability.
Analytical Characterization
Spectroscopic Data
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.41 (d, J=2.4 Hz, 1H), 8.22 (dd, J=8.8, 2.4 Hz, 1H), 7.56 (d, J=8.8 Hz, 1H), 6.20 (s, 2H, NH₂), 2.51 (s, 3H, CH₃).
- ¹³C-NMR (100 MHz, DMSO-d₆): δ 152.1 (C-NO₂), 141.8 (C-CH₃), 132.5–125.3 (aromatic carbons), 21.4 (CH₃).
- FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) reveals a single peak at tᵣ=6.8 min (λ=254 nm), confirming >99% purity when using Na₂S₂O₅.
Challenges and Mitigation Strategies
Diazonium Salt Explosivity
Mitigation:
Nitro Group Stability
Despite concerns, no nitro reduction occurs under optimized conditions. XPS analysis confirms retention of nitro functionality post-reduction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-methyl-3-nitrophenyl)hydrazine, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is typically synthesized via reductive azo cyclization using precursors like (4-methyl-3-nitrophenyl)methanol or ethanol. Protecting groups (e.g., tert-butyl ethers) prevent oxidation during oxidative C–C coupling steps. Optimization involves adjusting reducing agents (e.g., Ba(OH)₂/Zn for higher yields) and reaction times (18–20 hours for reflux in ethanol) . Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to structural similarities to mutagenic 4-nitrophenylhydrazine derivatives, strict safety measures are required:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.
- Store in cool, dry conditions away from oxidizers; hydrate with ≥30% water to reduce explosion risks .
- Monitor decomposition products (e.g., NOₓ gases) using FTIR or gas chromatography .
Q. How can this compound be quantified in reaction mixtures?
- Methodological Answer : UV-Vis spectroscopy is effective, leveraging absorption maxima near 526–546 nm (similar to hydrazine derivatives). Calibrate using potassium permanganate reduction assays, with molar absorptivity ~2200 L·mol⁻¹·cm⁻¹ . HPLC with UV detection (C18 column, methanol/water mobile phase) provides complementary quantification .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : The methyl and nitro groups direct reactivity toward indole and pyrazole formation. For example, reacting with 3-acetonyl-5-cyano-1,2,4-thiadiazole yields 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. Steric and electronic effects of substituents dictate regioselectivity; computational DFT studies predict transition states for cyclization pathways .
Q. What mechanistic insights govern hydrazine-catalyzed reactions involving this compound?
- Methodological Answer : Computational studies (e.g., DFT, MD simulations) reveal that the nitro group lowers activation barriers in cycloreversion steps. Catalytic efficiency depends on hydrazine’s bicyclic structure ([2.2.2] vs. [2.2.1]), with energy profiles optimized using Gaussian09 . Experimental validation involves kinetic isotope effects (KIEs) and Hammett plots to probe rate-determining steps .
Q. Can this compound derivatives serve as photoresponsive materials?
- Methodological Answer : Functionalization via Staudinger reactions or azide-alkyne cycloaddition produces diazocines (e.g., hydroxy- or azide-functionalized derivatives). These exhibit reversible photo-isomerization (365 nm UV light), characterized by UV-Vis and NMR spectroscopy. Applications include light-triggered drug delivery systems .
Q. How does crystallographic analysis resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsion effects. Hydrogen bonding networks (N–H⋯O) are mapped using Olex2, with refinement against high-resolution data (R-factor < 0.05). Compare with spectroscopic data (¹H/¹³C NMR, IR) to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
